Sodium Demethylcantharidate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

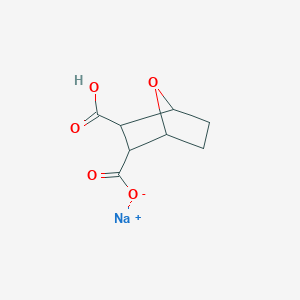

分子式 |

C8H9NaO5 |

|---|---|

分子量 |

208.14 g/mol |

IUPAC名 |

sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate |

InChI |

InChI=1S/C8H10O5.Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);/q;+1/p-1 |

InChIキー |

KZPNUWRDSBFEFS-UHFFFAOYSA-M |

正規SMILES |

C1CC2C(C(C1O2)C(=O)O)C(=O)[O-].[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Sodium Demethylcantharidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Demethylcantharidate, a water-soluble derivative of norcantharidin (B1212189), has emerged as a compound of significant interest in oncological research. Derived from the natural toxin cantharidin (B1668268), it exhibits potent anti-tumor activity with a more favorable toxicity profile than its parent compound. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of this compound. It details the synthetic pathway from fundamental precursors, outlines key experimental protocols, and presents its biological activity through quantitative data and signaling pathway diagrams. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of this promising molecule.

Discovery and Background

This compound is a synthetic analogue of cantharidin, a toxic substance isolated from blister beetles, most notably Mylabris phalerata (the Chinese blister beetle).[1] Cantharidin itself has a long history in traditional medicine, but its clinical use is severely limited by its toxicity.[2] This led to the development of derivatives with improved therapeutic indices.

The direct precursor to this compound is norcantharidin (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride). Norcantharidin is a demethylated form of cantharidin and has been the focus of extensive research due to its retained anti-cancer properties and reduced toxicity.[2][3] this compound is the sodium salt of the dicarboxylic acid formed by the hydrolysis of the anhydride (B1165640) ring of norcantharidin. This modification significantly increases the compound's aqueous solubility, a crucial property for pharmaceutical development and in vivo administration.[3] While specific details on its initial "discovery" are sparse in the literature, its development is a logical progression from the synthesis and biological evaluation of norcantharidin.

Chemical Synthesis

The synthesis of this compound is a two-step process starting from readily available chemical precursors. The first step is the synthesis of the key intermediate, norcantharidin, which is then converted to its sodium salt.

Synthesis of Norcantharidin

Norcantharidin is synthesized via a Diels-Alder reaction followed by catalytic hydrogenation.[4][5]

Step 1: Diels-Alder Reaction

The process begins with a [4+2] cycloaddition reaction between furan (B31954) (a diene) and maleic anhydride (a dienophile). This reaction forms the bicyclic adduct, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.[4][6]

Step 2: Catalytic Hydrogenation

The double bond in the bicyclic adduct is then reduced through catalytic hydrogenation to yield the saturated anhydride, norcantharidin.[4][7]

Formation of this compound

This compound is prepared by the hydrolysis of the anhydride ring of norcantharidin, followed by neutralization with a sodium base. The anhydride is opened to form the corresponding dicarboxylic acid, which is then converted to its disodium (B8443419) salt to enhance water solubility.

Below is a workflow diagram illustrating the complete synthesis process.

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound based on established chemical principles and literature precedents.

Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

-

Materials: Furan, maleic anhydride, acetone.

-

Procedure:

-

In a suitable reaction vessel, dissolve maleic anhydride (1.2 equivalents) in acetone.

-

Add furan (1 equivalent) to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 10°C) for 16 hours.[8]

-

The product will precipitate out of the solution as a white crystalline solid.

-

Collect the crystals by filtration and dry them under vacuum.

-

Synthesis of Norcantharidin

-

Materials: exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, Tetrahydrofuran (THF), 10% Palladium on carbon (Pd/C) catalyst.

-

Procedure:

-

Dissolve the Diels-Alder adduct in THF in a hydrogenation vessel.[7]

-

Add a catalytic amount of 10% Pd/C to the solution.[7]

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature for at least 90 minutes.[7]

-

Monitor the reaction for the consumption of hydrogen.

-

Upon completion, filter the mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield norcantharidin.

-

Preparation of this compound

-

Materials: Norcantharidin, Sodium Hydroxide (B78521) (NaOH), Deionized water.

-

Procedure:

-

Suspend norcantharidin in deionized water.

-

Slowly add two molar equivalents of a standardized sodium hydroxide solution while stirring. The suspension will dissolve as the sodium salt is formed.

-

The resulting aqueous solution of this compound can be used directly for biological assays or lyophilized to obtain a solid powder.

-

Quantitative Data

The synthesis of norcantharidin and its derivatives is generally efficient. While specific yields for the conversion to the sodium salt are not widely reported, the initial Diels-Alder reaction is known to produce high yields.

| Reaction Step | Product | Reported Yield | Reference |

| Diels-Alder Reaction | exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | 88-96% | [8] |

| Hydrogenation | Norcantharidin | Not specified | - |

| Salt Formation | This compound | Not specified | - |

The biological activity of norcantharidin and its derivatives has been quantified in numerous studies. The following table summarizes the reported cytotoxic activity of various norcantharidin analogues against different cancer cell lines, presented as GI₅₀ (concentration for 50% growth inhibition).

| Compound | Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| Norcantharidin | HT29 | Colon | 14 | [9] |

| Norcantharidin | SJ-G2 | Glioblastoma | 15 | [9] |

| Norcantharidin Derivative (16) | HT29 | Colon | 19 | [9] |

| Norcantharidin Derivative (16) | SJ-G2 | Glioblastoma | 21 | [9] |

| Norcantharidin Derivative (28) | BE2-C | Neuroblastoma | 9 | [9] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through multiple mechanisms, primarily by inhibiting Protein Phosphatase 2A (PP2A) and inducing endoplasmic reticulum (ER) stress.

Inhibition of Protein Phosphatase 2A (PP2A)

PP2A is a crucial serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating several key oncogenic signaling pathways. This compound inhibits the catalytic subunit of PP2A, leading to the hyperphosphorylation and activation of downstream targets that can promote cell cycle arrest and apoptosis.

Caption: PP2A inhibition pathway by this compound.

Induction of Endoplasmic Reticulum (ER) Stress

This compound can induce ER stress, leading to the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic pathways. Key markers of this process include the phosphorylation of IRE1 and the upregulation of GRP78/BiP, CHOP, and cleaved caspase-12, ultimately culminating in apoptosis.

Caption: ER stress-induced apoptosis by this compound.

Conclusion

This compound represents a significant advancement in the derivatization of natural products for therapeutic use. Its straightforward synthesis, enhanced water solubility, and potent anti-cancer activity via defined mechanisms of action make it a compelling candidate for further preclinical and clinical investigation. This guide provides the foundational knowledge required for researchers to engage with this promising compound, from its chemical synthesis to its biological application.

References

- 1. Synthesis and biological evaluation of norcantharidin derivatives as protein phosphatase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiproliferative assay of norcantharidin derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (1S*,2R*,3S*,4R*,5R*)-5-Tetradecyloxymethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2016090658A1 - Method for preparing 2,5-disubstituted furan compound - Google Patents [patents.google.com]

- 9. Synthesis and anticancer activity of a series of norcantharidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sodium Demethylcantharidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Demethylcantharidate, a derivative of cantharidin (B1668268), has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of protein phosphatase 2A (PP2A), a crucial enzyme in cellular signaling, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. While extensive research has elucidated its pharmacodynamic effects, detailed quantitative pharmacokinetic data remains limited. This document summarizes the available data, outlines relevant experimental methodologies, and visualizes key cellular pathways to serve as a valuable resource for ongoing research and drug development efforts.

Introduction

This compound is a synthetic analog of cantharidin, a toxic terpenoid isolated from blister beetles.[1] The demethylation and conversion to a sodium salt enhance its water solubility and potentially reduce the toxicity associated with the parent compound, cantharidin. It has shown promising anti-tumor activity against a range of cancers, including hepatocellular carcinoma, breast cancer, and pancreatic cancer.[2][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics, along with its mechanism of action and effects on cellular pathways, is critical for its development as a therapeutic agent.

Pharmacokinetics

Quantitative pharmacokinetic data for this compound is not extensively available in the public domain. However, studies on related cantharidin derivatives provide valuable insights into its likely pharmacokinetic profile. The following sections summarize the expected pharmacokinetic properties and the methodologies used to assess them.

Absorption

The oral bioavailability of cantharidin derivatives can be variable. For instance, a study on N-methylcantharidimide in rats showed an absolute bioavailability of 57% after intragastric administration.[5] It is anticipated that this compound, with its enhanced solubility, may exhibit improved oral absorption.

Distribution

The volume of distribution (Vd) is a key parameter indicating the extent of a drug's distribution in the body's tissues. For cantharidin in mice, the central and peripheral volumes of distribution were reported to be 0.102 L/kg and 0.264 L/kg, respectively.[2] Studies on norcantharidin (B1212189) nanoparticles have shown notable distribution to the liver and kidneys.[6]

Table 1: Anticipated Key Pharmacokinetic Parameters for this compound (Based on Related Compounds)

| Parameter | Value (Unit) | Species | Route of Administration | Reference Compound | Source |

| Bioavailability (F) | 57% | Rat | Intragastric | N-methylcantharidimide | [5] |

| Elimination Half-life (t½) | 5.63 h (beta phase) | Mouse | Not Specified | Cantharidin | [2] |

| Clearance (CL) | 0.071 L/h/kg | Mouse | Not Specified | Cantharidin | [2] |

| Volume of Distribution (Vc) | 0.102 L/kg | Mouse | Not Specified | Cantharidin | [2] |

| Volume of Distribution (Vp) | 0.264 L/kg | Mouse | Not Specified | Cantharidin | [2] |

| Area Under the Curve (AUC) | 16.15 mg·h/L | Mouse | Not Specified | Cantharidin | [2] |

Note: These parameters are for related compounds and should be considered as estimates for this compound. Dedicated pharmacokinetic studies are required for accurate determination.

Metabolism

The metabolism of this compound is expected to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. In vitro studies using rat liver microsomes are a standard method to investigate the metabolic stability and identify potential metabolites.[7][8]

Excretion

The primary route of excretion for cantharidin and its derivatives is believed to be renal. Studies on norcantharidin have indicated that the main elimination pathway is through urine.[6]

Experimental Protocols for Pharmacokinetic Studies

Animal Models

Pharmacokinetic studies are typically conducted in rodent models such as rats and mice.[6] Beagle dogs are also used for pre-clinical pharmacokinetic evaluation.[9]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like this compound in biological matrices such as plasma, urine, and tissue homogenates.[10]

3.2.1. Sample Preparation

-

Plasma: Protein precipitation with a solvent like acetonitrile (B52724) followed by centrifugation is a common method to extract the drug from plasma samples.[9]

-

Tissue: Tissue samples are first homogenized. Extraction is then performed using an appropriate organic solvent.[6]

3.2.2. Chromatographic and Mass Spectrometric Conditions

A validated LC-MS/MS method would involve optimizing the following:

-

Chromatographic Column: A reverse-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Plasma Protein Binding Assay

The extent of a drug's binding to plasma proteins is a critical determinant of its free concentration and, consequently, its pharmacological activity. The rapid equilibrium dialysis (RED) device is a common method to determine the percentage of a compound bound to plasma proteins.[1]

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its potent anti-cancer properties.

Mechanism of Action

The primary molecular target of this compound is protein phosphatase 2A (PP2A) .[1] By inhibiting PP2A, it disrupts the dephosphorylation of numerous downstream signaling proteins, leading to a cascade of cellular events that culminate in apoptosis and cell cycle arrest.[1]

Cellular Effects

4.2.1. Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma (SMMC-7721 and Bel-7402) and breast cancer cells.[2][3] This is achieved through multiple mechanisms:

-

Endoplasmic Reticulum (ER) Stress: It upregulates ER stress-related proteins such as p-IRE1, GRP78/BiP, and CHOP, leading to apoptosis.[2][11]

-

Mitochondrial Pathway: It increases the Bax/Bcl-2 ratio and promotes the cleavage of caspase-9 and caspase-3, key executioners of the intrinsic apoptotic pathway.[2]

4.2.2. Cell Cycle Arrest

Inhibition of PP2A by this compound can lead to altered phosphorylation of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.[1]

4.2.3. Inhibition of Proliferation

The compound effectively inhibits the proliferation of cancer cells in a dose- and time-dependent manner.[2][12]

4.2.4. Induction of Autophagy

In breast cancer cells, this compound has been shown to promote autophagy by inhibiting the PI3K-Akt-mTOR signaling pathway, which can contribute to its anti-cancer effects.[3]

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Time | Effect | Source |

| SMMC-7721 | Hepatocellular Carcinoma | SRB Assay | Cell Viability | 0-100 µM, 24h & 48h | Dose- and time-dependent decrease | [2] |

| Bel-7402 | Hepatocellular Carcinoma | SRB Assay | Cell Viability | 0-100 µM, 24h & 48h | Dose- and time-dependent decrease | [2] |

| SMMC-7721 | Hepatocellular Carcinoma | Colony Formation Assay | Proliferation | 0, 9, 18, 36 µM, 24h | Dose-dependent reduction in colonies | [2] |

| Bel-7402 | Hepatocellular Carcinoma | Colony Formation Assay | Proliferation | 0, 9, 18, 36 µM, 24h | Dose-dependent reduction in colonies | [2] |

| MCF-7 | Breast Cancer | CCK-8 Assay | Proliferation | Not Specified | Inhibition of proliferation | [3] |

| MDA-MB-231 | Breast Cancer | CCK-8 Assay | Proliferation | Not Specified | Inhibition of proliferation | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Figure 1: Signaling pathway of this compound-induced apoptosis.

Figure 2: this compound-induced autophagy via PI3K/Akt/mTOR inhibition.

Experimental Workflows

Figure 3: General workflow for an in-vivo pharmacokinetic study.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a well-defined pharmacodynamic profile centered on PP2A inhibition and the subsequent induction of apoptosis, ER stress, and autophagy in cancer cells. While its in vitro and in vivo efficacy has been demonstrated, a significant knowledge gap exists regarding its quantitative pharmacokinetic properties. Future research should prioritize comprehensive ADME studies to determine its bioavailability, distribution, metabolic fate, and excretion profile. The development and validation of robust bioanalytical methods are crucial for these investigations. A thorough understanding of its pharmacokinetics will be instrumental in designing optimal dosing regimens for future clinical trials and ultimately realizing its therapeutic potential in oncology.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics, tissue distribution, and metabolites of a polyvinylpyrrolidone-coated norcantharidin chitosan nanoparticle formulation in rats and mice, using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of trace cantharidin in plasma and pharmacokinetic study in beagle dogs using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) determination of cantharidin in biological specimens and application to postmortem interval estimation in cantharidin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bioivt.com [bioivt.com]

- 12. ema.europa.eu [ema.europa.eu]

The Dawn of a Potent Anti-Cancer Agent: An In-depth Technical Guide to Early Studies on Cantharidin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cantharidin (B1668268), a terpenoid isolated from blister beetles, has a long history in traditional medicine. Early scientific investigations into this potent natural toxin and its synthetic derivatives unveiled its significant cytotoxic and anti-proliferative properties, laying the groundwork for its exploration as a potential anti-cancer therapeutic. This technical guide provides a comprehensive overview of these seminal studies, focusing on the synthesis, biological evaluation, and elucidation of the mechanism of action of cantharidin and its early analogues. The primary molecular target identified in these foundational studies was the serine/threonine protein phosphatase 2A (PP2A), a crucial regulator of numerous cellular processes.[1][2][3] Inhibition of PP2A by cantharidin derivatives disrupts cellular signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

Core Mechanism of Action: Protein Phosphatase Inhibition

Early research pinpointed cantharidin and its derivatives as potent inhibitors of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[4][5] The cytotoxicity of these compounds is largely attributed to their ability to inhibit PP2A.[6] This inhibition leads to the hyperphosphorylation of numerous downstream protein substrates, disrupting critical cellular processes and ultimately triggering cell death.

Data Presentation: Quantitative Analysis of Early Cantharidin Derivatives

The following tables summarize the quantitative data from early studies on cantharidin and its derivatives, focusing on their inhibitory activity against protein phosphatases and their cytotoxic effects on various cancer cell lines.

| Compound | PP1 IC50 (µM) | PP2A IC50 (µM) | Reference |

| Cantharidin | 3.6 ± 0.42 | 0.36 ± 0.08 | [4] |

| Norcantharidin (B1212189) | 5.31 ± 0.76 | 2.9 ± 1.04 | [4] |

| L-Histidine Cantharimide | 2.82 ± 0.6 | 1.35 ± 0.3 | [4] |

| D-Histidine Cantharimide | 3.22 ± 0.7 | 0.81 ± 0.1 | [4] |

| Morphilino-substituted Norcantharidin | - | 2.8 ± 0.10 | [5] |

| Thiomorpholine-substituted Norcantharidin | 3.2 ± 0 | 5.1 ± 0.41 | [5] |

| Heterocyclic Cantharidin Analogue | 5.9 ± 2.2 | 0.79 ± 0.1 | [5] |

Table 1: Inhibitory Concentration (IC50) of Cantharidin Derivatives against Protein Phosphatases 1 and 2A.

| Compound | Cell Line | IC50 (µM) | Reference |

| Cantharidin | Colo 205 | 20.53 | [7] |

| Norcantharidin | HT29, SW480, MCF-7, A2780, H460, A431, DU145, BE2-C, SJ-G2 | ~45 | [5] |

| Morphilino-substituted Norcantharidin | (Various) | ~9.6 | [5] |

| Heterocyclic Cantharidin Analogue | (Various) | ~3.3 | [5] |

Table 2: Cytotoxicity (IC50) of Cantharidin and its Derivatives against Various Cancer Cell Lines.

Key Biological Effects and Signaling Pathways

The inhibition of PP2A by cantharidin derivatives triggers a cascade of downstream cellular events, primarily culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.

G2/M Cell Cycle Arrest

Early studies consistently demonstrated that cantharidin and its analogues induce cell cycle arrest at the G2/M transition phase in various cancer cell lines.[7][8][9][10] This arrest is mediated by the deregulation of key cell cycle proteins. Specifically, cantharidin treatment was shown to decrease the protein levels of CDK1, Cyclin A, and Cyclin B, while increasing the expression of the cyclin-dependent kinase inhibitor p21.[7][8] The downregulation of CDK1 activity is a critical event in preventing mitotic entry.[7]

Induction of Apoptosis

A hallmark of cantharidin's anti-cancer activity is its ability to induce apoptosis, or programmed cell death. Early investigations revealed that this process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7]

Key molecular events observed in early studies include:

-

Modulation of Bcl-2 Family Proteins: Cantharidin treatment leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.[11][12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.

-

Mitochondrial Dysfunction: The altered balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria into the cytosol.[7]

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Early studies demonstrated the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[7][8] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in early studies on cantharidin derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of cantharidin derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with cantharidin derivatives for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, caspase-3, CDK1, p21, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The early studies on cantharidin and its derivatives were instrumental in establishing their potential as anti-cancer agents. These foundational investigations elucidated the core mechanism of action—the inhibition of protein phosphatase 2A—and delineated the subsequent cellular consequences of cell cycle arrest and apoptosis. The quantitative data and detailed experimental protocols from this era provided a robust framework for future research. While the inherent toxicity of cantharidin has posed challenges to its clinical development, the knowledge gleaned from these early studies continues to inspire the design and synthesis of novel, more selective, and less toxic PP2A inhibitors for cancer therapy. Further exploration into the intricate downstream effects of PP2A inhibition and the development of targeted delivery systems remain promising avenues for realizing the full therapeutic potential of this fascinating class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cantharimides: a new class of modified cantharidin analogues inhibiting protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of cantharidin analogues targeting protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cantharidin induces G2/M phase arrest and apoptosis in human colorectal cancer colo 205 cells through inhibition of CDK1 activity and caspase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cantharidin induces G2/M phase arrest and apoptosis in human gastric cancer SGC-7901 and BGC-823 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cantharidin induces G2/M phase arrest by inhibition of Cdc25c and Cyclin A and triggers apoptosis through reactive oxygen species and the mitochondria‑dependent pathways of A375.S2 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cantharidin induces G2/M arrest and triggers apoptosis in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Cantharidin Inhibits Anti-Apoptotic Bcl-2 Family Proteins and Induces Apoptosis in Human Osteosarcoma Cell Lines MG-63 and MNNG/HOS via Mitochondria-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium Demethylcantharidate: A Technical Guide to its Biological Activity and Screening Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Demethylcantharidate (SDC), a derivative of cantharidin (B1668268), has emerged as a compound of significant interest in oncological research. Possessing a multi-faceted mechanism of action, SDC has demonstrated potent anti-tumor activities in various preclinical models. This technical guide provides a comprehensive overview of the biological activity of SDC, focusing on its effects on cancer cells, and presents detailed experimental protocols for its screening and evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Core Mechanism of Action

The primary mechanism through which this compound exerts its biological effects is the inhibition of protein phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase that plays a vital role in regulating numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. By inhibiting PP2A, SDC disrupts the phosphorylation-dephosphorylation balance within the cell, leading to the activation of pro-apoptotic pathways and cell cycle arrest. This targeted disruption of cellular signaling makes SDC a promising candidate for cancer therapy.

In-Vitro Biological Activity

The anti-cancer properties of this compound have been predominantly studied in hepatocellular carcinoma (HCC) and breast cancer cell lines.

Hepatocellular Carcinoma (HCC)

In-vitro studies have demonstrated that SDC effectively inhibits the proliferation of HCC cell lines, such as SMMC-7721 and Bel-7402, in a dose- and time-dependent manner.[1] The primary mechanism of action in these cells is the induction of apoptosis through the endoplasmic reticulum (ER) stress pathway.[1][2]

Breast Cancer

Research on breast cancer cells has revealed that SDC can inhibit cell proliferation.[1] The proposed mechanism in this context involves the inhibition of the PI3K-Akt-mTOR signaling pathway, a critical pathway for cell growth and survival.

Other Cancer Types

While less extensively studied, literature suggests that cantharidin and its derivatives, including SDC, may also exhibit anti-tumor activity against ovarian, lung, and colon cancer.[1] However, detailed quantitative data for SDC in these cancer types are limited in the currently available literature.

Quantitative Data Summary

The following tables summarize the quantitative data on the in-vitro activity of this compound.

Table 1: In-Vitro Efficacy of this compound in Hepatocellular Carcinoma Cell Lines

| Cell Line | Treatment Concentration (µM) | Observation | Reference |

| SMMC-7721 | 0, 9, 18, 36 | Dose-dependent decrease in cell viability | [1] |

| Bel-7402 | 0, 9, 18, 36 | Dose-dependent decrease in cell viability | [1] |

Signaling Pathways

The anti-tumor activity of this compound is mediated through the modulation of key signaling pathways.

Endoplasmic Reticulum (ER) Stress Pathway in HCC

SDC treatment in HCC cells leads to the upregulation of ER stress-related proteins, including p-IRE1, GRP78/BiP, CHOP, the spliced form of XBP1, and caspase-12.[1][2] This sustained ER stress ultimately triggers apoptosis.

PI3K-Akt-mTOR Pathway

In some cancer models, SDC is suggested to inhibit the PI3K-Akt-mTOR pathway, a key regulator of cell proliferation and survival.

Experimental Protocols

The following are generalized protocols for key experiments used in the biological activity screening of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of SDC on cancer cell viability.

-

Cell Seeding: Seed cancer cells (e.g., SMMC-7721, Bel-7402) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of SDC (e.g., 0, 5, 10, 20, 40 µM) and a vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for ER Stress and Apoptosis Markers

This protocol is for detecting changes in protein expression in response to SDC treatment.

-

Cell Lysis: Treat cells with SDC for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, CHOP, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In-Vivo Studies

Xenograft Models

In-vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of SDC in a living organism.

Table 2: In-Vivo Efficacy of this compound

| Cancer Type | Animal Model | Treatment | Outcome | Reference |

| Hepatocellular Carcinoma | Nude mice with SMMC-7721 xenografts | 1 mg/kg, intraperitoneal injection | Significant reduction in tumor volume and weight | [1] |

Note: Detailed protocols for establishing and utilizing xenograft models for SDC evaluation are often specific to the research institution and require ethical approval.

Clinical Trials

As of the latest available information, there are no registered clinical trials specifically investigating this compound for the treatment of cancer in humans found in publicly accessible clinical trial registries. Further research and development are required to translate the promising preclinical findings into clinical applications.

Conclusion

This compound is a promising anti-cancer agent with a clear mechanism of action centered on PP2A inhibition. Its ability to induce apoptosis via ER stress in hepatocellular carcinoma and potentially modulate the PI3K-Akt-mTOR pathway highlights its therapeutic potential. The provided data and protocols offer a foundational guide for researchers to further explore the biological activities of SDC and its derivatives. Future investigations should focus on expanding the screening to a wider range of cancer types, elucidating further mechanistic details, and ultimately, progressing towards clinical evaluation.

References

In Vitro Effects of Sodium Demethylcantharidate on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Sodium Demethylcantharidate (SCA), a derivative of cantharidin, on various cancer cell lines. It details the compound's impact on cell viability, apoptosis, and cell cycle progression, and elucidates the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a resource for researchers and professionals in oncology and drug development.

Executive Summary

This compound has demonstrated significant anti-cancer activity across a range of cancer cell lines in vitro. The primary mechanisms of action identified are the induction of apoptosis through Endoplasmic Reticulum (ER) stress and the inhibition of the PI3K/Akt/mTOR signaling pathway. SCA's effects are dose- and time-dependent, leading to decreased cell proliferation, cell cycle arrest, and programmed cell death. This guide synthesizes the available quantitative data, outlines detailed experimental protocols, and provides visual representations of the key signaling pathways involved.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified in several studies. The following tables summarize the key findings, including IC50 values and apoptosis rates in various cancer cell lines.

IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | Time (h) | IC50 (µg/mL) | Citation |

| SMMC-7721 | Hepatocellular Carcinoma | 48 | ~2.5 (in combination) | [1] |

| HepG2 | Hepatocellular Carcinoma | 24 | Not explicitly stated, but inhibition was 46.01% at the highest dose. | [2] |

| HepG2 | Hepatocellular Carcinoma | 72 | Not explicitly stated, but inhibition rose to 58.13% at the highest dose. | [2] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, culture medium, and the specific assay used.[3]

Apoptosis Rates Induced by this compound

Apoptosis, or programmed cell death, is a key mechanism of SCA's anti-cancer activity.

| Cell Line | Cancer Type | Concentration (µM) | Time (h) | Apoptosis Rate (%) | Citation |

| SMMC-7721 | Hepatocellular Carcinoma | 0 | 24 | Control | [4] |

| SMMC-7721 | Hepatocellular Carcinoma | 9 | 24 | Increased | [4] |

| SMMC-7721 | Hepatocellular Carcinoma | 18 | 24 | Increased Dose-Dependently | [4] |

| SMMC-7721 | Hepatocellular Carcinoma | 36 | 24 | Significantly Increased | [4] |

| Bel-7402 | Hepatocellular Carcinoma | 0 | 24 | Control | [4] |

| Bel-7402 | Hepatocellular Carcinoma | 9 | 24 | Increased | [4] |

| Bel-7402 | Hepatocellular Carcinoma | 18 | 24 | Increased Dose-Dependently | [4] |

| Bel-7402 | Hepatocellular Carcinoma | 36 | 24 | Significantly Increased | [4] |

Note: The term "Increased" indicates a statistically significant increase compared to the control group as reported in the source, though exact percentages were not always provided in the text.

Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical signaling pathways. The two primary pathways identified are the Endoplasmic Reticulum (ER) Stress pathway and the PI3K/Akt/mTOR pathway.

ER Stress-Mediated Apoptosis in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) cells, such as SMMC-7721 and Bel-7402, SCA induces apoptosis primarily through the ER stress pathway.[4][5] Prolonged ER stress activates the unfolded protein response (UPR), which, when overwhelmed, triggers apoptosis.[4] Key molecular events in this pathway include the upregulation of ER stress markers like p-IRE1, GRP78/BiP, CHOP, and the spliced form of XBP1.[5][6] This cascade leads to the activation of the intrinsic apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio and the cleavage of caspase-9 and caspase-3.[4][6]

Inhibition of PI3K/Akt/mTOR Pathway in Breast Cancer

In breast cancer cells, this compound has been shown to induce autophagy and apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.[7] This pathway is crucial for cell growth, proliferation, and survival.[8] SCA treatment leads to a decrease in the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR.[7] The inhibition of this pathway contributes to the anti-cancer effects of SCA in breast cancer.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[9]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight under standard conditions (37°C, 5% CO2).

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with this compound as described for the MTT assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. The cell population can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Protocol:

-

Protein Extraction: Lyse the SCA-treated and control cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates potent in vitro anti-cancer activity against a variety of cancer cell lines, particularly hepatocellular carcinoma and breast cancer. Its mechanisms of action involve the induction of apoptosis via ER stress and the inhibition of the PI3K/Akt/mTOR signaling pathway. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of novel anti-cancer agents. Further studies are warranted to explore its efficacy in a broader range of cancer types and to translate these in vitro findings into in vivo models.

References

- 1. [Study on synergistic effect of sodium cantharidinate combined with chemotherapeutic drugs on hepatic carcinoma and its effective mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental Study on the Inhibitory Effect of Sodium Cantharidinate on Human Hepatoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. Sodium cantharidate promotes autophagy in breast cancer cells by inhibiting the PI3K–Akt–mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT signaling regulates H3K4 methylation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MTT Assay with Sodium Demethylcantharidate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the cytotoxic effects of Sodium Demethylcantharidate on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound, a derivative of cantharidin, has demonstrated significant anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer types, including hepatocellular carcinoma and breast cancer.[1][2][3] The primary mechanisms of action include the induction of endoplasmic reticulum (ER) stress and the inhibition of protein phosphatase 2A (PP2A).[1][4]

The MTT assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of metabolically active cells, can be quantified by measuring the absorbance after solubilization.

Experimental Protocols

Materials

-

This compound

-

Cancer cell line of interest (e.g., SMMC-7721, Bel-7402, HepG2)[1][3]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well flat-bottom sterile microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Cell Seeding

-

Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cells in a complete culture medium to a final concentration that will result in 50-70% confluency after 24 hours of incubation. A typical seeding density is between 5 x 10³ and 1 x 10⁴ cells per well in a 96-well plate.[1]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

Treatment with this compound

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

-

Perform serial dilutions of the stock solution to obtain the desired final concentrations for treatment. Based on previous studies, a suggested concentration range to test is 0, 6.25, 12.5, 25, 50, and 100 µM.[1]

-

After the 24-hour incubation period for cell attachment, carefully remove the old medium from the wells.

-

Add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells. Include a vehicle control group (medium with the solvent used for the drug, but without the drug).

-

Incubate the plate for the desired time points, for example, 24 and 48 hours, at 37°C in a humidified atmosphere with 5% CO₂.[1]

MTT Assay

-

Following the treatment incubation, carefully remove the medium from each well.

-

Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation, add 100 µL of the solubilization solution to each well.

-

Mix gently with a multichannel pipette to ensure complete dissolution of the formazan crystals.

-

Incubate the plate for an additional 2-4 hours at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation

The results of the MTT assay can be presented as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Table 1: Hypothetical Cell Viability Data for a Cancer Cell Line Treated with this compound

| Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 6.25 | 1.05 ± 0.06 | 84 |

| 12.5 | 0.88 ± 0.05 | 70.4 |

| 25 | 0.63 ± 0.04 | 50.4 |

| 50 | 0.38 ± 0.03 | 30.4 |

| 100 | 0.15 ± 0.02 | 12 |

Table 2: IC50 Values of this compound in Different Cancer Cell Lines (Example Data)

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| SMMC-7721 | 24 | ~25 |

| SMMC-7721 | 48 | ~15 |

| Bel-7402 | 24 | ~30 |

| Bel-7402 | 48 | ~20 |

Visualizations

Caption: Experimental workflow for the MTT assay to determine the cytotoxicity of this compound.

Caption: Proposed signaling pathway of this compound leading to apoptosis and inhibition of cell proliferation.

References

- 1. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental Study on the Inhibitory Effect of Sodium Cantharidinate on Human Hepatoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

Application Notes and Protocols for Flow Cytometry-Based Apoptosis Assay with Sodium Demethylcantharidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium demethylcantharidate (SDC), a derivative of cantharidin, has demonstrated significant anticancer activity in various cancer cell lines.[1][2][3] One of its key mechanisms of action is the induction of apoptosis, or programmed cell death. Flow cytometry is a powerful technique for the quantitative analysis of apoptosis in individual cells. This document provides detailed application notes and protocols for assessing apoptosis induced by this compound using flow cytometry, with a focus on the widely used Annexin V and Propidium Iodide (PI) staining method.

Mechanism of Action: this compound-Induced Apoptosis

This compound primarily induces apoptosis through the endoplasmic reticulum (ER) stress pathway.[1][2][3] Prolonged ER stress triggers the unfolded protein response (UPR), which, when overwhelmed, activates pro-apoptotic signaling cascades. This process ultimately leads to the activation of the intrinsic apoptosis pathway.

Key molecular events in SDC-induced apoptosis include:

-

Upregulation of ER stress markers: Increased expression of proteins such as phosphorylated IRE1 (p-IRE1), GRP78/BiP, CHOP, and the spliced form of XBP1.[1][2][3]

-

Activation of pro-apoptotic Bcl-2 family proteins: An increase in the Bax/Bcl-2 ratio is observed, promoting mitochondrial outer membrane permeabilization.[1]

-

Caspase activation: The release of cytochrome c from the mitochondria leads to the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1]

Signaling Pathway Diagram

Caption: SDC-induced apoptosis signaling pathway.

Quantitative Data Summary

The following tables summarize the dose-dependent pro-apoptotic effects of this compound on hepatocellular carcinoma (HCC) cell lines SMMC-7721 and Bel-7402 after 24 hours of treatment. Data is presented as the percentage of apoptotic cells (early and late apoptosis) as determined by Annexin V/PI staining and flow cytometry.[1]

Table 1: Apoptosis Induction in SMMC-7721 Cells

| SDC Concentration (µM) | Apoptosis Rate (%) (Mean ± SD) |

| 0 (Control) | 5.2 ± 0.8 |

| 9 | 12.5 ± 1.5 |

| 18 | 25.8 ± 2.1 |

| 36 | 45.3 ± 3.2 |

| P<0.05 vs. control |

Table 2: Apoptosis Induction in Bel-7402 Cells

| SDC Concentration (µM) | Apoptosis Rate (%) (Mean ± SD) |

| 0 (Control) | 4.8 ± 0.6 |

| 9 | 10.2 ± 1.2 |

| 18 | 22.1 ± 1.8 |

| 36 | 40.7 ± 2.9 |

| P<0.05 vs. control |

Experimental Protocols

Protocol: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This protocol outlines the steps for staining cells treated with this compound with Annexin V-FITC and PI to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound (SDC)

-

Cell line of interest (e.g., SMMC-7721, Bel-7402)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), cold

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometry tubes

-

Micropipettes and tips

-

Centrifuge

-

Flow cytometer

Experimental Workflow Diagram:

References

Application Notes and Protocols for Sodium Demethylcantharidate Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Demethylcantharidate (SDC), a derivative of cantharidin, has demonstrated significant anti-cancer properties in various preclinical studies.[1][2][3] This document provides a comprehensive protocol for establishing and utilizing a xenograft model to evaluate the in vivo efficacy of SDC against hepatocellular carcinoma (HCC). The protocol is based on established research demonstrating SDC's ability to induce apoptosis in cancer cells through endoplasmic reticulum (ER) stress.[1][2][3][4]

Mechanism of Action

This compound exerts its anti-tumor effects primarily by inducing endoplasmic reticulum (ER) stress, which in turn triggers the intrinsic apoptosis pathway in cancer cells.[1][2][3][4] This process involves the upregulation of key ER stress-related proteins, including p-IRE1, GRP78/BiP, CHOP, and the spliced form of XBP1, as well as caspase-12.[1][2][3][4] Prolonged ER stress leads to the activation of the apoptotic cascade, ultimately resulting in cancer cell death. In some cancer types, such as breast cancer, SDC has also been shown to inhibit the PI3K–Akt–mTOR signaling pathway.[5]

Data Presentation

The following tables summarize the quantitative data from a representative xenograft study evaluating the effect of this compound on tumor growth and animal well-being.

Table 1: Effect of this compound on Tumor Volume in SMMC-7721 Xenograft Model

| Day | Control Group (Vehicle) Tumor Volume (mm³) (Mean ± SD) | SDC Treatment Group (4.3 mg/kg) Tumor Volume (mm³) (Mean ± SD) |

| 0 | 100 ± 15 | 100 ± 15 |

| 2 | 150 ± 20 | 120 ± 18 |

| 4 | 225 ± 30 | 145 ± 22 |

| 6 | 340 ± 45 | 170 ± 25 |

| 8 | 510 ± 60 | 200 ± 30 |

| 10 | 760 ± 85 | 230 ± 35 |

| 12 | 1100 ± 110 | 260 ± 40 |

| 14 | 1500 ± 150 | 290 ± 45 |

| 16 | 1900 ± 200 | 320 ± 50 |

Note: Data are representative and synthesized from graphical representations in the cited literature.[1]

Table 2: Effect of this compound on Body Weight in SMMC-7721 Xenograft Model

| Day | Control Group (Vehicle) Body Weight (g) (Mean ± SD) | SDC Treatment Group (4.3 mg/kg) Body Weight (g) (Mean ± SD) |

| 0 | 20.0 ± 1.0 | 20.0 ± 1.0 |

| 2 | 20.1 ± 1.0 | 20.0 ± 1.0 |

| 4 | 20.2 ± 1.1 | 20.1 ± 1.0 |

| 6 | 20.3 ± 1.1 | 20.2 ± 1.1 |

| 8 | 20.4 ± 1.2 | 20.3 ± 1.1 |

| 10 | 20.5 ± 1.2 | 20.4 ± 1.2 |

| 12 | 20.6 ± 1.3 | 20.5 ± 1.2 |

| 14 | 20.7 ± 1.3 | 20.6 ± 1.3 |

| 16 | 20.8 ± 1.4 | 20.7 ± 1.3 |

Note: Data are representative and synthesized from graphical representations in the cited literature, indicating no significant weight loss in the treatment group.[1]

Experimental Protocols

Cell Culture and Preparation

-

Cell Line: Human hepatocellular carcinoma cell line SMMC-7721.

-

Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Maintenance: Culture the SMMC-7721 cells in a humidified incubator at 37°C with 5% CO2. Passage the cells every 2-3 days to maintain exponential growth.

-

Cell Harvesting: When cells reach 80-90% confluency, wash them with Phosphate-Buffered Saline (PBS) and detach using a 0.25% trypsin-EDTA solution.

-

Cell Counting and Viability: Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in sterile PBS. Determine the cell count and viability using a hemocytometer and trypan blue exclusion. The viability should be >95%.

-

Final Preparation: Adjust the cell concentration to 1 x 10⁸ cells/mL in sterile PBS for injection.

Animal Model and Xenograft Establishment

-

Animal Model: Use 4-6 week old male BALB/c nude mice.

-

Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the experiment.

-

Cell Inoculation: Subcutaneously inject 100 µL of the SMMC-7721 cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

-

Tumor Monitoring: Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

Group Allocation: Once the tumors reach a palpable size (approximately 50-100 mm³), randomly divide the mice into a control group and a treatment group.

This compound Administration

-

Drug Preparation: Dissolve this compound in sterile normal saline to a final concentration for injection.

-

Dosage: Administer SDC at a dose of 4.3 mg/kg body weight.

-

Administration Route: Inject the SDC solution intraperitoneally.

-

Frequency: Administer the treatment every other day for the duration of the study (e.g., 16 days).

-

Control Group: Administer an equivalent volume of the vehicle (sterile normal saline) to the control group following the same schedule.

Monitoring and Data Collection

-

Tumor Measurement: Measure the tumor dimensions (length and width) with a digital caliper every two days.

-

Body Weight: Record the body weight of each mouse every two days to monitor for any signs of toxicity.

-

Clinical Observations: Observe the mice daily for any changes in behavior, appearance, or signs of distress.

-

Endpoint: At the end of the study, euthanize the mice according to institutional guidelines.

-

Tumor Excision and Analysis: Excise the tumors, measure their final weight, and process them for further analysis (e.g., histology, Western blotting).

Mandatory Visualization

Caption: Experimental workflow for the this compound xenograft model.

Caption: Signaling pathway of SDC-induced apoptosis through ER stress.

References

- 1. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. Expression of angiostatin cDNA in human hepatocellular carcinoma cell line SMMC-7721 and its effect on implanted carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BIOCELL | Free Full-Text | Magnesium Demethylcantharidate induces apoptosis in hepatocellular carcinoma cells via ER stress [techscience.com]

Application Notes and Protocols for Administering Sodium Demethylcantharidate to Mice Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sodium Demethylcantharidate, a derivative of cantharidin, has demonstrated significant anticancer properties in various preclinical studies.[1][2][3] It is recognized for its ability to induce apoptosis in cancer cells through mechanisms such as triggering endoplasmic reticulum (ER) stress and inhibiting critical cell survival pathways.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in mouse models of cancer, particularly hepatocellular carcinoma and breast cancer.[1][4] The document outlines experimental procedures, summarizes key quantitative data from representative studies, and illustrates the underlying molecular mechanisms.

I. Quantitative Data Summary

The following tables summarize the quantitative outcomes from studies administering this compound to tumor-bearing mice.

Table 1: Effect of this compound on Tumor Growth in SMMC-7721 Xenograft Model

| Parameter | Vehicle Control Group | This compound Group (4.3 mg/kg) | Reference |

| Tumor Mass | Significantly higher | Significantly reduced | [1][2] |

| Tumor Volume | Significantly higher | Significantly reduced | [1][2] |

| Treatment Duration | 16 days | 16 days | [1][2] |

| Administration | Every other day, intraperitoneal | Every other day, intraperitoneal | [1][2] |

Table 2: Effect of Sodium Cantharidate on Tumor Growth in Breast Cancer Xenograft Model

| Parameter | Control Group | Sodium Cantharidate Group | Reference |

| Tumor Growth Rate | Standard growth | Significantly lower | [4] |

| Tumor Weight | Standard weight | Lower than control | [4] |

| Treatment Duration | 21 days | 21 days | [4] |

| Effect on Body Weight | No significant effect | No significant effect | [4] |

| Organ Toxicity | No obvious damage to liver, spleen, lung, kidney | No obvious damage to liver, spleen, lung, kidney | [4] |

II. Experimental Protocols

This section provides detailed methodologies for in vivo experiments involving the administration of this compound to mice.

Protocol 1: Hepatocellular Carcinoma (HCC) Xenograft Model

Objective: To evaluate the in vivo anticancer efficacy of this compound on hepatocellular carcinoma.

Materials:

-

This compound

-

SMMC-7721 human hepatocellular carcinoma cells

-

4-week-old male BALB/c nude mice

-

Normal saline

-

Cell culture medium and reagents

-

Syringes and needles for subcutaneous and intraperitoneal injections

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Culture: Culture SMMC-7721 cells in appropriate media until they reach the logarithmic growth phase.

-

Cell Preparation: Harvest the cells and resuspend them in a sterile medium to a final concentration of 1x10^7 cells per suspension.

-

Tumor Cell Inoculation: Subcutaneously inject 1x10^7 SMMC-7721 cells into the back of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow. Once the mean tumor volume reaches approximately 70 mm³, typically one week post-inoculation, randomize the mice into treatment and vehicle control groups (n=6 per group).

-

Drug Preparation: Dissolve this compound in normal saline.

-

Administration: Administer this compound to the treatment group via intraperitoneal injection at a dose of 4.3 mg/kg every other day.[1][2] The control group should receive an equivalent volume of normal saline.

-

Data Collection:

-

Measure tumor volumes every two days using calipers.

-

Monitor and record the body weight of the mice every two days.

-

-

Endpoint: After a predefined period (e.g., 16 days), euthanize the mice and dissect the tumors.[1][2]

-

Analysis:

Protocol 2: Breast Cancer Xenograft Model

Objective: To assess the therapeutic effect of Sodium Cantharidate on breast cancer growth in vivo.

Materials:

-

Sodium Cantharidate

-

Breast cancer cells (specific cell line to be chosen by the researcher)

-

Nude mice

-

Standard animal housing and care facilities

-

Equipment for tumor measurement and body weight monitoring

-

Reagents for histological analysis (hematoxylin-eosin staining) and apoptosis assays (TUNEL staining).

Procedure:

-

Tumor Induction: Establish subcutaneous xenograft tumors by injecting breast cancer cells into nude mice.

-

Group Allocation: Once tumors are established, divide the mice into a control group and a Sodium Cantharidate treatment group.

-

Treatment Administration: Administer Sodium Cantharidate to the treatment group (specific dosage and route to be optimized based on the study design). The control group receives a vehicle control.

-

Monitoring:

-

Regularly measure and record tumor size and body weight of the mice throughout the treatment period (e.g., 21 days).[4]

-

-

Endpoint and Tissue Collection: At the end of the treatment period, euthanize the mice and collect the tumors and major organs (liver, spleen, lung, kidney).[4]

-

Analysis:

-

Compare the final tumor weights between the groups.

-

Perform hematoxylin-eosin staining on the collected organs to evaluate for any potential toxicity.[4]

-

Conduct TUNEL staining and Caspase-3 activity assays on tumor tissues to assess the level of apoptosis.[4]

-

Analyze the expression of proteins in the PI3K-Akt-mTOR pathway via immunohistochemistry or Western blotting.

-

III. Visualization of Signaling Pathways and Workflows

Signaling Pathways:

Caption: ER stress-induced apoptosis pathway activated by this compound.

Caption: Inhibition of PI3K-Akt-mTOR pathway by Sodium Cantharidate, leading to autophagy and apoptosis.

Experimental Workflow:

References

- 1. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium cantharidate promotes autophagy in breast cancer cells by inhibiting the PI3K–Akt–mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sodium Demethylcantharidate Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of drug delivery systems for Sodium Demethylcantharidate (SDC), a promising anticancer agent. It includes detailed application notes, experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to this compound (SDC)

This compound is a derivative of cantharidin, a natural compound with potent anticancer properties. SDC offers a more favorable toxicity profile compared to its parent compound while retaining significant therapeutic activity.[1][2] Its primary mechanism of action involves the inhibition of protein phosphatase 2A (PP2A), a crucial enzyme in cellular signaling.[3] This inhibition disrupts multiple pathways, leading to apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3][4] Additionally, SDC has been shown to induce apoptosis through the endoplasmic reticulum (ER) stress pathway.[5][6]

The clinical application of SDC can be limited by factors such as a short biological half-life and non-specific distribution. To overcome these challenges, various drug delivery systems, including nanoparticles, liposomes, hydrogels, and microspheres, are being explored to enhance its therapeutic efficacy, improve pharmacokinetics, and enable targeted delivery to tumor tissues.[2][7]

Data Presentation: Physicochemical Properties of Cantharidin and Norcantharidin (B1212189) Delivery Systems

While specific quantitative data for this compound (SDC) delivery systems are not extensively available in the public domain, the following tables summarize the physicochemical properties of delivery systems for the closely related compounds, Cantharidin (CA) and Norcantharidin (NCTD). This data can serve as a valuable reference for the formulation and development of SDC-based drug delivery systems.

Table 1: Physicochemical Properties of Cantharidin-Loaded Solid Lipid Nanoparticles (CA-SLNs) [8][9]

| Parameter | Value |

| Mean Particle Size (nm) | 121 |

| Zeta Potential (mV) | -23.09 ± 0.53 |

| Encapsulation Yield (%) | 93.83 ± 0.45 |

| Drug Content (%) | 13.28 ± 0.12 |

Table 2: Physicochemical Properties of Norcantharidin-Loaded Liposomes (NCTD-Liposomes) [10]

| Parameter | Value |

| Average Particle Size (nm) | 118.32 |

| Encapsulation Efficiency (%) | 46.51 |

Table 3: Physicochemical Properties of Stearyl Glycyrrhetinate-Modified Norcantharidin-Loaded Liposomes (SG-NCTD-LIP) [11][12]

| Parameter | Value |

| Average Particle Size (nm) | 87.5 |

| Encapsulation Efficiency (%) | ~27.80 |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Experimental Workflows

The following diagrams outline the general workflows for the development and characterization of SDC-loaded drug delivery systems.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the formulation and evaluation of SDC drug delivery systems.

Protocol 1: Preparation of SDC-Loaded Liposomes by Thin-Film Hydration

This protocol describes a common method for encapsulating SDC within liposomes.[13][14][15][16][17]

Materials:

-

This compound (SDC)

-

Phospholipids (B1166683) (e.g., Soy Phosphatidylcholine - SPC, Dipalmitoylphosphatidylcholine - DPPC)

-

Cholesterol

-

Organic solvent (e.g., Chloroform, Methanol)

-

Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

-

Rotary evaporator

-

Probe sonicator or extruder

-

Round-bottom flask

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of phospholipids and cholesterol in an organic solvent in a round-bottom flask.

-

If SDC is lipophilic, it can be co-dissolved with the lipids.

-

Attach the flask to a rotary evaporator and rotate it under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. Ensure all organic solvent has been removed.

-

-

Hydration:

-

Add the aqueous buffer (containing hydrophilic SDC if applicable) to the flask with the lipid film.

-

Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for a sufficient time (e.g., 1-2 hours) to form multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain smaller, more uniform liposomes (small unilamellar vesicles - SUVs or large unilamellar vesicles - LUVs), subject the MLV suspension to sonication using a probe sonicator or extrusion through polycarbonate membranes of a defined pore size.

-

-

Purification:

-

Remove unencapsulated SDC by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

-

Protocol 2: Determination of Encapsulation Efficiency and Drug Loading

This protocol outlines the steps to quantify the amount of SDC successfully encapsulated within the delivery system.[4][8][18][19][20][21]

Materials:

-

SDC-loaded delivery system suspension

-

Centrifugal filter units or dialysis membrane

-

Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Appropriate solvent to dissolve the delivery system and release the drug

Procedure:

-

Separation of Free Drug:

-

Separate the unencapsulated (free) SDC from the SDC-loaded delivery system. This can be achieved by:

-

Centrifugation: Centrifuge the suspension and collect the supernatant containing the free drug.

-

Dialysis: Place the suspension in a dialysis bag with a suitable molecular weight cut-off and dialyze against a large volume of buffer to remove the free drug.

-